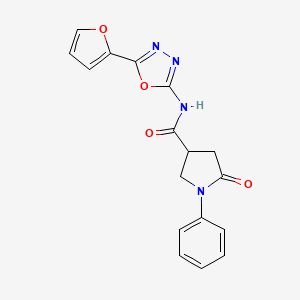
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, a pyrrolidine ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan and oxadiazole rings are often synthesized from carboxylic acid derivatives or through cyclization reactions . Pyrrolidine rings can be formed through various methods, including cyclization of amino acids .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The furan and oxadiazole rings are aromatic and planar, while the pyrrolidine ring is a non-aromatic cyclic amine .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the furan ring can undergo electrophilic substitution, and the oxadiazole ring can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .科学的研究の応用
Antimicrobial Activities
Research has demonstrated that derivatives of the 1,3,4-oxadiazole ring, synthesized from furan compounds, exhibit significant antimicrobial activities. These compounds are synthesized through various chemical reactions, starting from furan-2-carbohydrazide, leading to 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives. The antimicrobial activity is attributed to the structural presence of the oxadiazole ring, which is a common feature in these derivatives, showing efficacy against a range of microorganisms (Başoğlu et al., 2013).
Synthesis and Reactivity
The synthesis and reactivity of compounds based on 1,3,4-oxadiazole and furan rings have been explored extensively. These studies involve the synthesis of various heterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles, which are synthesized from key intermediates like furan-2-carbohydrazide. Such compounds have been investigated for their potential in creating new materials and drugs, with a focus on their synthesis methods and chemical properties (Koparır et al., 2005; El-Essawy & Rady, 2011).
Energetic Materials
Compounds incorporating the 1,3,4-oxadiazole ring have found applications in the synthesis of insensitive energetic materials. These materials, which combine oxadiazole rings with other heterocyclic structures, exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional energetic compounds like TNT in certain aspects. This highlights their potential in developing new materials for safe explosives and propellants (Yu et al., 2017).
Antiviral Activity
Specific derivatives synthesized from furan and oxadiazole compounds have shown promising antiviral activities, particularly against the avian influenza virus (H5N1). The synthesis of these compounds involves the creation of novel pyrazole, pyridazinone, and oxadiazole derivatives, demonstrating the versatility of the oxadiazole ring in contributing to potential antiviral agents (Flefel et al., 2012).
将来の方向性
特性
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-14-9-11(10-21(14)12-5-2-1-3-6-12)15(23)18-17-20-19-16(25-17)13-7-4-8-24-13/h1-8,11H,9-10H2,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVYXEKGGXUAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2818190.png)
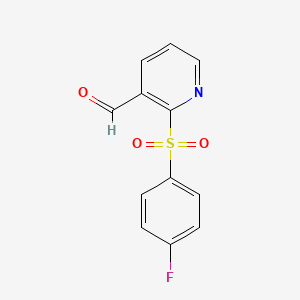
![4-{1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B2818192.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide](/img/structure/B2818194.png)
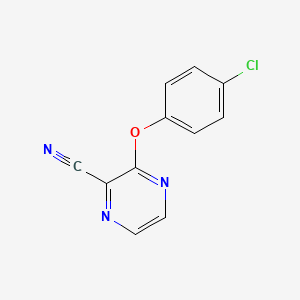
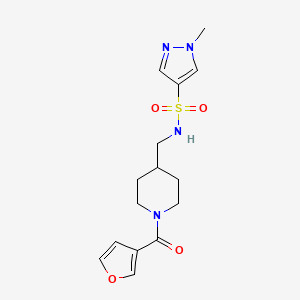
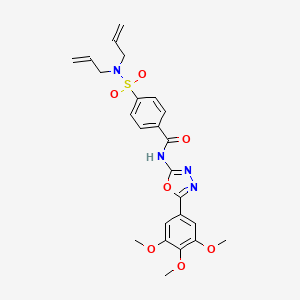
![1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2818198.png)
![3-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2818201.png)
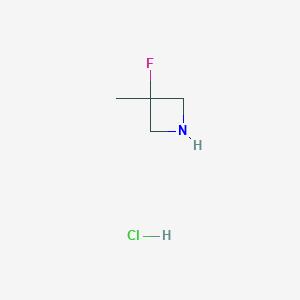

![(E)-1-(4-(styrylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2818207.png)
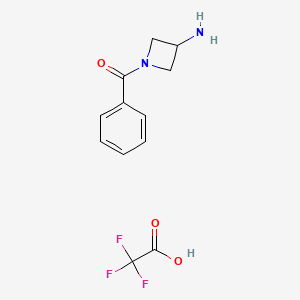
![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2818211.png)
